molecular formula C16H10ClNO2 B1623624 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride CAS No. 101081-39-4

2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride

Cat. No. B1623624
CAS RN: 101081-39-4
M. Wt: 283.71 g/mol
InChI Key: UPEYERXRFVNLLO-UHFFFAOYSA-N
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Description

2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride is a heterocyclic organic compound . It has a molecular weight of 283.709 and a molecular formula of C16H10ClNO2 . The IUPAC name for this compound is 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride .


Synthesis Analysis

The compound has been synthesized by the reaction of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride with different aromatic compounds in the presence of triethylamine in Dichloromethane (DCM) . This synthesis was part of a study that screened for antimicrobial activities of a novel class of 2-Phenylindolizin acetamide scaffolds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string: C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)Cl . This structure indicates that the compound contains a phenyl group attached to an indolizine ring, which is further attached to an acetyl chloride group .


Chemical Reactions Analysis

The compound has been used as a reactant in the synthesis of 2-Phenylindolizin acetamide scaffolds . The reaction involved the use of different aromatic compounds and triethylamine in DCM .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.709 and a molecular formula of C16H10ClNO2 . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The exact mass of the compound is 283.04000 .

properties

IUPAC Name

2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-16(20)15(19)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-18(12)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEYERXRFVNLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407482
Record name 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101081-39-4
Record name 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (2.23 mL, 25.9 mmol) was added to an ice-cold solution of 2-phenylindolizine (4.0 g, 20.7 mmol) in a mixture of toluene (40 mL) and THF (8 mL). The reaction mixture was stirred at r.t. for 5 h then concentrated in vacuo. The residue obtained was recrystallised from DCM-hexane to yield oxo-(2-phenyl-indolizin-3-yl)-acetyl chloride (4.6 g, 80%) as a solid.
Quantity
2.23 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
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2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
Reactant of Route 3
2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride

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